molecular formula C10H8N2O B3031421 2,2'-Bipyridine, 1-oxide CAS No. 33421-43-1

2,2'-Bipyridine, 1-oxide

Cat. No. B3031421
CAS RN: 33421-43-1
M. Wt: 172.18 g/mol
InChI Key: KIKATWFLYDKKOL-UHFFFAOYSA-N
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Description

2,2'-Bipyridine, 1-oxide is a chemical compound that has been the subject of various studies due to its potential applications in coordination chemistry and organic synthesis. It is a derivative of 2,2'-bipyridine where one of the pyridine rings has been oxidized to form a pyridine N-oxide. This modification imparts unique electronic and steric properties to the molecule, making it a versatile ligand for metal complexes and a useful catalyst in organic reactions.

Synthesis Analysis

The synthesis of 2,2'-bipyridine ligands and their N-oxide derivatives has been explored through various methods. One approach involves the chemoenzymatic synthesis from cis-dihydrodiol metabolites of 2-chloroquinolines, leading to enantiopure 2,2'-bipyridines and their N-oxide derivatives . Another method includes the palladium-catalyzed direct C-H arylation of pyridine N-oxides with halopyridines, which allows for the preparation of various substituted bipyridines . Additionally, a versatile strategy for synthesizing functionalized 2,2'-bi- and terpyridines via their 1,2,4-triazine analogues has been reported, which also involves the synthesis of N-oxide derivatives .

Molecular Structure Analysis

The molecular structure of 2,2'-bipyridine, 1-oxide derivatives has been characterized using various techniques. For instance, hydrothermal synthesis has been used to create one-dimensional organic/inorganic hybrid materials incorporating 2,2'-bipyridine, which were structurally characterized to reveal chains of corner-sharing distorted octahedra and tetrahedra . The ligand 4,4'-bipyridine-N-monoxide has been shown to coordinate with metals like Pt(II), Pd(II), Cu(II), and Zn(II) to form complexes that are organized into 2D and 3D networks through hydrogen bonding .

Chemical Reactions Analysis

2,2'-Bipyridine N-oxides have been utilized as catalysts and ligands in various chemical reactions. They have been used as enantioselective organocatalysts in the asymmetric allylation of aldehydes , and as effective ligands in the Cu-catalyzed amination of aryl chlorides with aliphatic amines . The protonated N-oxide-4,4'-bipyridine has been used to form luminescent Bi(III) complexes and hybrids based on H-bonded dimers or open 2D square supramolecular networks .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2'-bipyridine, 1-oxide derivatives have been studied through various spectroscopic and computational methods. FT-IR, FT-Raman, UV, and NMR spectroscopy, along with density functional theory (DFT) calculations, have been employed to investigate the molecular structure, electrostatic potential maps, and HOMO-LUMO energies of these compounds . The sorption behavior of 2,2'-bipyridine on clays and oxides has been examined, revealing pH-dependent chemisorption and ion exchange processes . Additionally, a high pH ion-pairing HPLC method has been developed for the trace analysis of 2-hydroxypyridine-1-oxide in pharmaceutical materials .

Scientific Research Applications

Electrochemical Behavior and Toxicity Study

2,2'-Bipyridine-1-oxide, among other related compounds, has been studied for its electrochemical behaviors. In a study by Cantin, Richard, Alary, and Serve (1988), the electrochemical properties of 2,2'-bipyridine-1-oxide and its derivatives were explored. This research focused on the electroreducibility of these compounds in an aqueous buffer and examined the reduction processes at different pH levels. The study also delved into the toxicity of certain derivatives, particularly orellanine, in terms of oxido-reduction, providing insights into the relationship between structure and electroactivity (Cantin et al., 1988).

Synthesis of Substituted Bipyridines

Duric and Tzschucke (2011) investigated the synthesis of substituted bipyridines via direct coupling between pyridine N-oxides and halopyridines using a palladium catalyst. This method is significant for preparing functionalized ligands for metal complexes or building blocks for supramolecular architectures, demonstrating the utility of 2,2'-bipyridine N-oxides in creating complex and valuable chemical structures (Duric & Tzschucke, 2011).

Chelating Properties with Metal Halides

Owens et al. (1978) explored the chelating properties of 2,2'-Bipyridine N-oxide with tin(IV) halides. Their research resulted in the formation of various complexes through interactions between the ligand and salt solutions. This study provides valuable insights into how N-oxide functions as a bidentate O,N-chelating agent in these complexes, highlighting its role in coordination chemistry (Owens et al., 1978).

Catalysis and Asymmetric Synthesis

Boyd et al. (2010) conducted a study on the synthesis of enantiopure 2,2'-bipyridines and their N-oxide derivatives. These compounds were found to be effective as chiral ligands and organocatalysts in asymmetric synthesis, specifically in the aminolysis of epoxides and allylation of aldehydes. This demonstrates the potential of 2,2'-bipyridine N-oxides in asymmetric catalysis and synthesis of enantioenriched compounds (Boyd et al., 2010).

Photovoltaic Applications

Carvalho et al. (2020) discovered that 2,2'-bipyridine can enhance the voltage and current in dye-sensitized solar cells (DSSCs) using natural dyes. This study indicates the potential of 2,2'-bipyridine as a beneficial additive in photovoltaic applications, particularly in increasing the efficiency of environmentally friendly DSSCs (Carvalho et al., 2020).

Future Directions

While specific future directions for 2,2’-Bipyridine, 1-oxide are not mentioned in the search results, it’s worth noting that 2,2’-bipyridine derivatives are being investigated for use as redox-active materials in organic flow batteries , indicating potential future applications in this area.

properties

IUPAC Name

1-oxido-2-pyridin-2-ylpyridin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-12-8-4-2-6-10(12)9-5-1-3-7-11-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKATWFLYDKKOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=[N+]2[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00187062
Record name 2,2'-Bipyridine, 1-oxide
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Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Bipyridine, 1-oxide

CAS RN

33421-43-1
Record name 2,2′-Bipyridine, 1-oxide
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Record name 2,2'-Bipyridine, 1-oxide
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Record name 2,2'-Bipyridine, 1-oxide
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Record name 2,2'-Dipyridyl N-oxide
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Synthesis routes and methods I

Procedure details

A solution of 2,2′-bipyridyl (1 mmole) in dichloromethane was treated with m-chloroperoxybenzoic acid (2 mmole) at 0° C., and the reaction mixture was stirred at 25° C. for 2 h. Extraction and chromatography gave 2,2′-bipyridyl-N-oxide.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A solution of 25.0 grams (0.160 mole) of 2,2'-bipyridine and 33.1 grams (0.163 mole) of 85% pure m-chloroperoxybenzoic acid in 500 ml of methylene chloride was stirred at ambient temperature for 16 hours. TLC analysis of the reaction mixture indicated it to be a mixture of starting materials, the mono- and the di-oxides. One-third of the reaction mixture was placed on a column of silica gel. The column was eluted with diethyl ether to collect starting materials, and with 10% methanol-methylene chloride to collect the mono-oxide. The appropriate fractions were combined and concentrated under reduced pressure to yield 8.0 grams of 2-(2-pyridinyl)pyridine-N oxide, as an oil which solidified on standing. The remaining two-thirds of the reaction mixture was subjected to column chromatography as described above to yield an additional 13.9 grams of 2-(2-pyridinyl)pyridine-N oxide. The nmr spectra were consistent with the proposed structure.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74
Citations
FW Joachim Demnitz, MB D'heni - Organic preparations and …, 1998 - Taylor & Francis
The bipyridyl moiety 1 continues to be widely used as a complexation agent in both organic and inorganic complex chemistry. l For example, the use of the bipyridyl function as an …
Number of citations: 26 www.tandfonline.com
IS Kovalev, VL Rusinov, ON Chupakhin - Chemistry of heterocyclic …, 2009 - Springer
In the reaction of 2-pyridyllithium with quinoline 1-oxide and isoquinoline 2-oxide a nucleophilic substitution of hydrogen occurs to form the corresponding pyridin-2-ylquinolines. A …
Number of citations: 19 link.springer.com
DB Moran, GO Morton… - Journal of heterocyclic …, 1986 - Wiley Online Library
Methods for the synthesis of (pyridinyl)‐1,2,4‐triazolo[4,3‐a]pyridines were developed. The principal route to the required intermediate 2‐chloropyridines was based on rearrangements …
Number of citations: 54 onlinelibrary.wiley.com
J O'Leary, JD Wallis - CrystEngComm, 2007 - pubs.rsc.org
The crystal structures of a series of 3,3′-dinitro-2,2′-bipyridine N-oxides and N,N′-dioxides consistently show 1,5 interactions between nitro oxygen atoms and aromatic carbon …
Number of citations: 15 pubs.rsc.org
K Heintz, H Görls, W Imhof - Acta Crystallographica Section E …, 2018 - scripts.iucr.org
The title compound 2,2′-bipyridin-1′-ium 1-oxide bromide crystallizes as a monohydrate, C10H9N2+·Br−·H2O. Structural disorder is observed due to the fact that protonation, as well …
Number of citations: 2 scripts.iucr.org
X Xu, H Zhao, J Xu, C Chen, Y Pan, Z Luo… - Organic …, 2018 - ACS Publications
Rh(III)-catalyzed switchable annulation of 2,2′-bipyridine N-oxides with internal alkynes via dual C–H bond activation has been developed. Tuning the reaction conditions enabled the …
Number of citations: 46 pubs.acs.org
ИС Ковалев, ВЛ Русинов, ОН Чупахин - Chemistry of Heterocyclic …, 2022 - 5.179.29.131
In the reaction of 2-pyridyllithium with quinoline 1-oxide and isoquinoline 2-oxide a nucleophilic substitution of hydrogen occurs to form the corresponding pyridin-2-ylquinolines. A …
Number of citations: 3 5.179.29.131
RA Fallahpour, M Neuburger - European Journal of Organic …, 2001 - Wiley Online Library
2,6‐Dibromopyridine N‐oxide and 4‐nitro‐2,6‐dibromopyridine N‐oxide were treated with tributyl(pyridin‐2‐yl)stannane under the conditions of the Stille coupling reaction. Derivatives …
D Cantin, JM Richard, J Alary, D Serve - Electrochimica acta, 1988 - Elsevier
The electrochemical behaviours of 2,2′-bipyridine-1-oxide, 2,2′-bipyridine-1,1′-dioxide, 4,4′- dihydroxy-2,2′-bipyridine-1,1′-dioxide and orellanine (3,3′,4,4′-tetrahydroxy, 2,2…
Number of citations: 10 www.sciencedirect.com
M Sprecher, R Breslow, O Uziel… - Organic preparations and …, 1994 - Taylor & Francis
Thc propensity of 2, 2'-bipyridinc and its derivatives to chelate sundry metal ions has resultcd in their now firmly established importance in almost all branches of chemistry both as …
Number of citations: 28 www.tandfonline.com

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